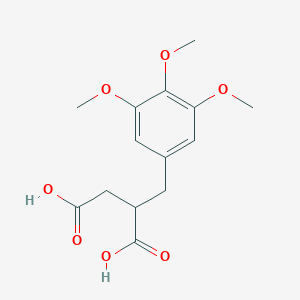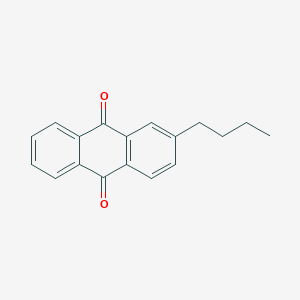
2-Butylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various industrial applications. This compound is particularly notable for its applications in the production of synthetic dyes, its role in the paper industry, and its use in crop protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts reaction, where phthalic anhydride reacts with benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione . Another method involves the oxidation of anthracene obtained from coal tar .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. The use of catalysts such as palladium and ligands like tri-o-tolyl phosphine in dry solvents like tetrahydrofuran under nitrogen atmosphere is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of anthracene to anthraquinone derivatives.
Reduction: Anthraquinones can be reduced to anthracenes using reagents like sodium dithionite.
Substitution: Electrophilic substitution reactions are common, where substituents like alkyl or aryl groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solutions.
Substitution: Friedel-Crafts catalysts like aluminum chloride in organic solvents.
Major Products
The major products of these reactions include various substituted anthraquinones and anthracenes, which are used in dyes, pigments, and other industrial applications .
Applications De Recherche Scientifique
2-Butylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in cancer research.
Industry: Utilized in the production of synthetic dyes, paper, and crop protection agents
Mécanisme D'action
The mechanism of action of 2-Butylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also affects cellular pathways by generating reactive oxygen species, leading to oxidative stress and cell death .
Comparaison Avec Des Composés Similaires
2-Butylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in organic light-emitting diodes (OLEDs).
2,6-Dibromo-9,10-dicyanoanthracene: Used in organic semiconductors and photovoltaic devices.
Anthracene-9,10-dione: The parent compound, widely used in the production of dyes and pigments
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
7504-51-0 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-butylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-6-12-9-10-15-16(11-12)18(20)14-8-5-4-7-13(14)17(15)19/h4-5,7-11H,2-3,6H2,1H3 |
Clé InChI |
MAKLMMYWGTWPQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14004120.png)
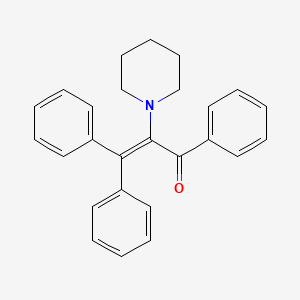
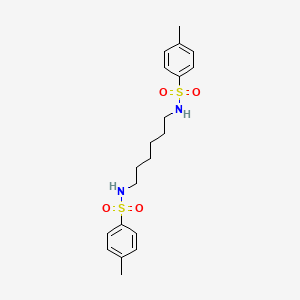
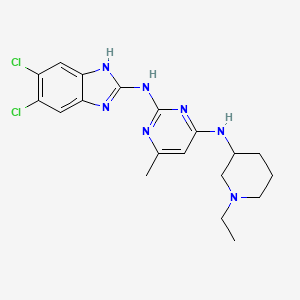
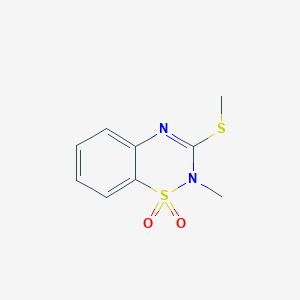
![N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide](/img/structure/B14004140.png)
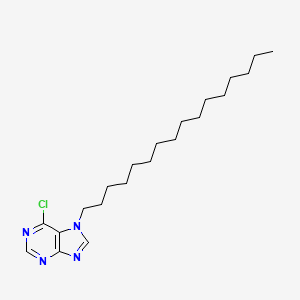
![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
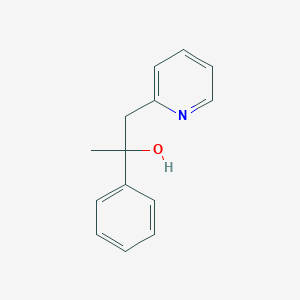
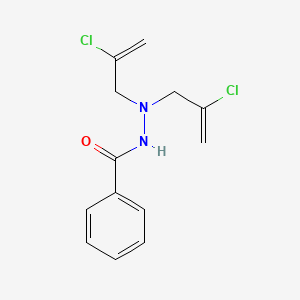
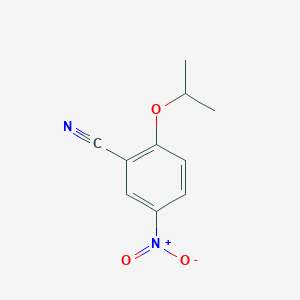

![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
